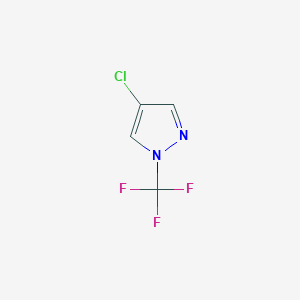
4-Chloro-1-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(trifluoromethyl)-1H-pyrazole is an organic compound with the molecular formula C4H2ClF3N2 It is a pyrazole derivative, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with trifluoromethylating agents. One common method is the reaction of 4-chloropyrazole with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds as follows:
4-Chloropyrazole+CF3IK2CO3, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyrazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of pyrazoline derivatives.
Applications De Recherche Scientifique
4-Chloro-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(Trifluoromethyl)-1H-pyrazole: Lacks the chlorine atom, leading to variations in reactivity and applications.
4-Bromo-1-(trifluoromethyl)-1H-pyrazole:
Uniqueness
4-Chloro-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C4H2ClF3N2 |
|---|---|
Poids moléculaire |
170.52 g/mol |
Nom IUPAC |
4-chloro-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C4H2ClF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H |
Clé InChI |
BTGXFUHXUMNBOF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


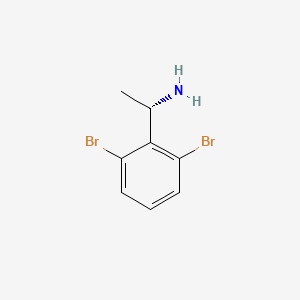
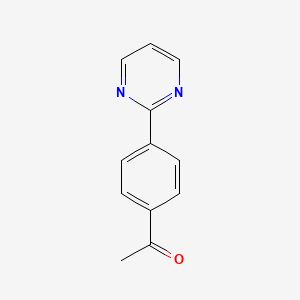
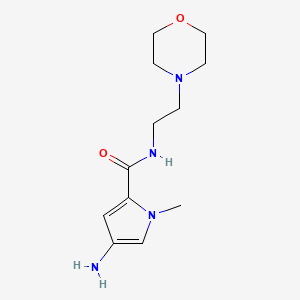
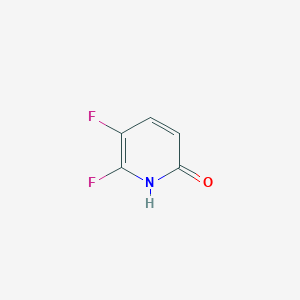
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
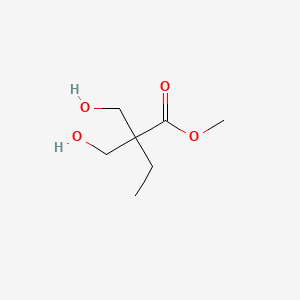
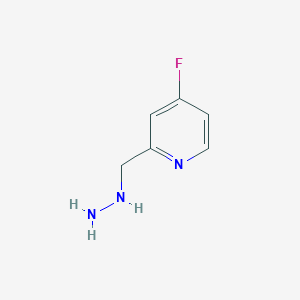
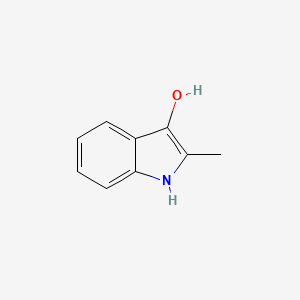
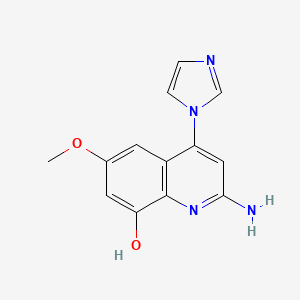
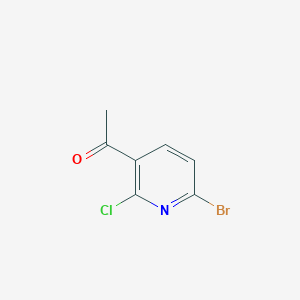
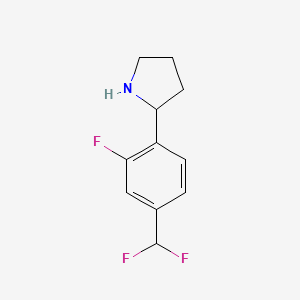
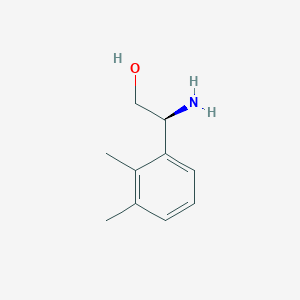
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)

